molecular formula C13H16O2 B1589243 4-(4-Methoxyphenyl)cyclohexanone CAS No. 5309-16-0

4-(4-Methoxyphenyl)cyclohexanone

Cat. No. B1589243
CAS RN: 5309-16-0
M. Wt: 204.26 g/mol
InChI Key: ZMMQLFXRGHSTSW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)cyclohexanone, commonly known as 4-MeO-PCO, is a synthetic compound that belongs to the arylcyclohexylamines family. It is a dissociative anesthetic drug that has been used in scientific research applications.

Scientific Research Applications

  • Analytical Profiles in Psychoactive Substances : De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, including compounds structurally similar to 4-(4-Methoxyphenyl)cyclohexanone, using various analytical techniques. These compounds were analyzed in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, demonstrating the relevance of such compounds in forensic toxicology and drug screening (De Paoli et al., 2013).

  • Crystal Structure Analysis : Mantelingu et al. (2007) synthesized and analyzed the crystal structure of a compound closely related to 4-(4-Methoxyphenyl)cyclohexanone. The study focused on the synthesis process and provided detailed insights into the molecular structure using X-ray crystallography, highlighting its potential in material science and molecular engineering (Mantelingu et al., 2007).

  • Chemical Synthesis and Molecular Structure : Begum et al. (2012) explored the chemical synthesis of a compound closely related to 4-(4-Methoxyphenyl)cyclohexanone. Their research provided insights into the molecular structure and bonding, using methods like hydrogen bonding analysis, which is crucial for understanding the chemical properties and potential applications of these compounds (Begum et al., 2012).

  • Catalysis and Chemical Synthesis : Fischer et al. (2014) discussed the synthesis of 4-silacyclohexanones, which are structurally similar to 4-(4-Methoxyphenyl)cyclohexanone. This research highlights the application of these compounds as building blocks in chemical synthesis, offering insights into their role in developing novel materials and chemicals (Fischer et al., 2014).

  • Pharmaceutical Applications : The study by Roth et al. (2013) investigated the pharmacological profiles of ketamine and phencyclidine analogues, including compounds structurally similar to 4-(4-Methoxyphenyl)cyclohexanone. They explored their affinity for the glutamate NMDA receptor, providing valuable information for the development of novel pharmaceuticals (Roth et al., 2013).

properties

IUPAC Name

4-(4-methoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h4-5,8-10H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMQLFXRGHSTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450451
Record name 4-(4-methoxyphenyl)cyclohexanone
Source EPA DSSTox
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)cyclohexanone

CAS RN

5309-16-0
Record name 4-(4-Methoxyphenyl)cyclohexanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)cyclohexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-methoxyphenyl)cyclohexanone
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Record name 4-(4-methoxyphenyl)cyclohexanone
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Synthesis routes and methods I

Procedure details

To a solution of 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane (590 mg, 2.38 mmol) in THF (20 mL) was added 6N HCl (1.2 mL). The reaction was stirred at room temperature for 4 hours and then diluted with EtOAc (50 mL) and washed with water (2×40 mL) and saturated NaHCO3/brine (2×40 mL, 1:1). The organic layer was dried (Na2SO4), filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (0 to 25% EtOAc/hexanes) afforded 4-(4-methoxyphenyl)cyclohexanone. 1H NMR (600 MHz, CDCl3) δ 7.15-7.18 (m, 2H), 6.85-6.88 (m, 2H), 3.80 (s, 3H), 2.99 (m, 1H), 2.46-2.54 (m, 4H), 2.17-2.22 (m, 2H), 1.87-1.95 (m, 2H).
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(4-hydroxyphenyl)cyclohexanone (5.0 g, 26.3 mmol) in acetone (100 mL) was treated with K2CO3 (14.5 g, 105 mmol, 4 equiv) and iodomethane (4.9 mL, 11.2 g, 78.6 mmol, 3 equiv.). The reaction was heated at 65° C. overnight. After the solvent was removed, the residue was treated with H2O and extracted with EtOAc. The organic extracts were combined and washed with brine, dried over Na2SO4 and concentrated in vacuum to give the spectroscopically pure 4-(4-methoxyphenyl)cyclohexanone (5.34 g, 100%). 1H NMR(CDCl3) 7.16 (dt, 2H), 6.87 (dt, 2H), 3.78 (s, 3H), 2.99 (tt, 1H), 2.47-2.53 (m, 4H), 2.20 (m, 2H) and 1.83-1.98 (m, 2H); MS (electrospray) m/e, 205 (M+1)+, Calcd for C13H16O2, 204.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-(4-hydroxyphenyl)cyclohexanone (1 g, 5.26 mmol) in DMF (50 ml) was added cesium carbonate (3.00 g, 9.20 mmol) followed by methyl iodide (0.411 ml, 6.57 mmol). The reaction was stirred at room temperature for 1 hour and then diluted with ethyl acetate (100 mL), washed with water (3×50 mL), and brine (50 mL). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel with 0 to 100% EtOAc/hexanes afforded 4-(4-methoxyphenyl)cyclohexanone. 1H NMR (CDCl3, 500 MHz) δ 7.16 (d, J=8.4 Hz, 2H), 6.87 (d, J=8.7 Hz, 2H), 3.80 (s, 3H), 2.99 (m, 1H), 2.45-2.55 (m, 4H), 2.16-2.23 (m, 2H), 1.86-1.96 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.411 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-(4-hydroxyphenyl)cyclohexanone (5 g) and iodomethane (0.828 ml) in N,N-dimethylformamide (50 ml) was treated with potassium carbonate (4.36 g) at room temperature for 28 hours. Water was poured into the reaction mixture. And the resulting precipitate was collected by filtration and washed with isopropanol and diisopropyl ether to give 4-(4-methoxyphenyl)cyclohexanone (6.815 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.828 mL
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)cyclohexanone
Reactant of Route 2
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4-(4-Methoxyphenyl)cyclohexanone
Reactant of Route 3
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4-(4-Methoxyphenyl)cyclohexanone
Reactant of Route 4
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4-(4-Methoxyphenyl)cyclohexanone
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyphenyl)cyclohexanone
Reactant of Route 6
4-(4-Methoxyphenyl)cyclohexanone

Citations

For This Compound
5
Citations
T Kaiho, K Sannohe, S Kajiya, T Suzuki… - Journal of medicinal …, 1989 - ACS Publications
A series of l-methyl-7-(4-pyridyl)-5, 6, 7, 8-tetrahydro-3 (2H)-isoquinolinonesand related compounds were synthesized and evaluated for positive inotropic activity. Most members of this …
Number of citations: 46 pubs.acs.org
A Friese, K Hell-Momeni, I Zündorf… - Journal of medicinal …, 2002 - ACS Publications
The protooncogenes Ras and Raf play important roles in signal transduction pathways regulated by mitogen-activated protein kinases. Mutations of Ras that arrest the protein in its …
Number of citations: 23 pubs.acs.org
KLIS Perera - 2017 - search.proquest.com
Estrogens (17β-estradiol, E2) have garnered considerable attention in influencing cognitive process in relation to phases of the menstrual cycle, aging and menopausal symptoms. …
Number of citations: 5 search.proquest.com
S Graus, S Uriel, JL Serrano - CrystEngComm, 2012 - pubs.rsc.org
The preparation and single crystal structures of five derivatives of cyclohexane-5-spirohydantoin are described. A detailed analysis of Hirshfeld surfaces through the 2-D fingerprints has …
Number of citations: 9 pubs.rsc.org
M Hrast, S Turk, I Sosič, D Knez, CP Randall… - European journal of …, 2013 - Elsevier
Peptidoglycan is an essential component of the bacterial cell wall, and enzymes involved in its biosynthesis represent validated targets for antibacterial drug discovery. MurF catalyzes …
Number of citations: 54 www.sciencedirect.com

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